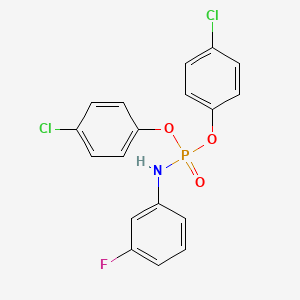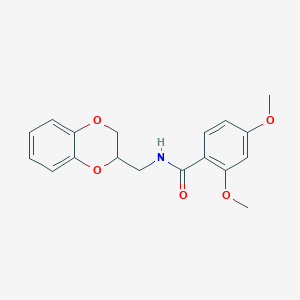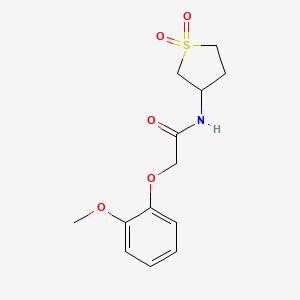![molecular formula C19H30O6S2 B5170681 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate](/img/structure/B5170681.png)
2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate, also known as BBME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and organic chemistry. BBME is a member of the sulfonyl ester family, which is known for its unique chemical properties and diverse applications.
Mechanism of Action
The mechanism of action of 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has been shown to reduce inflammation and oxidative stress. 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has also been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One advantage of 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate is its low toxicity, which makes it a safe compound to work with in the lab. However, 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate is relatively expensive and can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate. One area of interest is the development of new drugs based on the structure of 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate. Another area of interest is the synthesis of new polymers using 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate and its potential applications in medicine and materials science.
Synthesis Methods
2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate can be synthesized using a variety of methods, including the reaction of 4-methylbenzoic acid with butylsulfonyl chloride and butylsulfinic acid. This reaction produces 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate as a white crystalline solid with a melting point of 83-85°C.
Scientific Research Applications
2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has been extensively studied for its potential applications in various fields. In the field of medicine, 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has also been studied for its potential use as a building block in the synthesis of new drugs.
In materials science, 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has been used as a crosslinking agent in the synthesis of new polymers. 2-(butylsulfonyl)-1-[(butylsulfonyl)methyl]ethyl 4-methylbenzoate has also been studied for its potential use as a plasticizer in the production of flexible plastics.
properties
IUPAC Name |
1,3-bis(butylsulfonyl)propan-2-yl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6S2/c1-4-6-12-26(21,22)14-18(15-27(23,24)13-7-5-2)25-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADAWCABJFZONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(CS(=O)(=O)CCCC)OC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(butylsulfonyl)propan-2-yl 4-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)

![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-1-naphthalenamine dihydrochloride](/img/structure/B5170609.png)
![1-benzyl-4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)pyridinium chloride](/img/structure/B5170612.png)

![2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5170623.png)

![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)


![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
![3-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5170699.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)